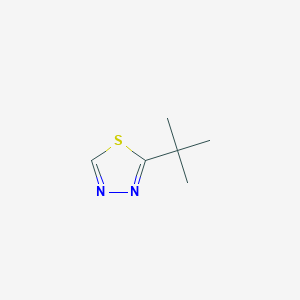

2-Tert-butyl-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-1,3,4-thiadiazole includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis

2-Tert-butyl-1,3,4-thiadiazole is a liquid at room temperature . Its molecular weight is 142.22 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2-Tert-butyl-1,3,4-thiadiazole,” focusing on six unique applications:

Corrosion Inhibition

This compound is used to inhibit the corrosion of brass in sea water samples, which is crucial for marine applications and the longevity of naval equipment .

Biological Activities

The 1,3,4-thiadiazole derivatives display a broad spectrum of biological activities. They are known for their anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities due to their ability to cross cellular membranes and interact with biological targets .

Biomedical Applications

These derivatives have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators .

Antiproliferative Activity

They have been investigated for antiproliferative activity in different human cancer cell lines, which is significant for cancer research and potential treatments .

Chemical Synthesis and Characterization

The derivatives are synthesized through various chemical reactions and characterized using methods like UV, FT-IR, NMR, and DFT calculations. This is important for understanding their structure and properties .

Antifungal Bioactivities

Novel 1,3,4-thiadiazole derivatives of glucosides exhibit good antifungal activities. This application is particularly relevant in agriculture and pharmaceuticals to combat fungal infections .

Mecanismo De Acción

Target of Action

2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties

Mode of Action

It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.

Biochemical Pathways

Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .

Result of Action

The molecular and cellular effects of 2-Tert-butyl-1,3,4-thiadiazole’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-thiadiazole. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBCDHYUFWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)